Dodecane-1,1-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129825-84-9 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
dodecane-1,1-diamine |
InChI |
InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11,13-14H2,1H3 |
InChI Key |
JMLPVHXESHXUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(N)N |
Origin of Product |
United States |
Synthetic Methodologies for Dodecane 1,12 Diamine
Established Chemical Synthesis Routes
The industrial production of dodecane-1,12-diamine has traditionally relied on robust and scalable chemical methods. These routes are characterized by their high efficiency and yield, making them suitable for large-scale manufacturing.
Hydrogenation of Dodecanedinitrile (B1670857)
The catalytic hydrogenation of dodecanedinitrile is a primary industrial method for synthesizing dodecane-1,12-diamine. This process involves the reduction of the nitrile groups at both ends of the C12 chain to primary amine groups.
Typically, this reaction is carried out using a Raney nickel catalyst under high pressure (50–100 bar) and elevated temperatures (120–150°C). The reaction proceeds with high conversion rates, often achieving up to 95% conversion to the desired diamine. To optimize the reaction and minimize side products, a significant excess of liquid ammonia (B1221849) is often used, sometimes in conjunction with a methanol (B129727) solvent. chemicalbook.com The continuous process variations of this method are also employed for producing other long-chain diamines. chemicalbook.com
| Catalyst | Pressure (bar) | Temperature (°C) | Conversion Rate (%) |
| Raney Nickel | 50–100 | 120–150 | 95 |
A summary of typical conditions for the hydrogenation of dodecanedinitrile.
Reductive Amination of Dodecanedial
Another established route is the reductive amination of dodecanedial. This two-step process begins with the reaction of an aliphatic or cycloaliphatic dialdehyde, such as 1,12-dodecanedial, with a monoamine to form a diazomethyne intermediate. google.com In the second step, this intermediate is hydrogenated in the presence of ammonia and a hydrogenation catalyst, like a nickel or cobalt-containing catalyst, at temperatures between 60°C and 200°C and pressures ranging from 50 to 300 bar. google.com This process releases the monoamine, which can be recycled, and produces the corresponding diamine. google.com The reaction can be performed continuously, which is advantageous for industrial production. google.com
Nucleophilic Substitution Reactions in Dodecane-1,12-diamine Precursors
Nucleophilic substitution reactions offer a versatile method for the synthesis of dodecane-1,12-diamine and its derivatives. One common approach involves the reaction of a dihaloalkane, such as 1,12-dibromododecane (B1294643), with an amine source. For instance, the reaction of 1,12-dibromododecane with sodium azide (B81097), followed by reduction, yields dodecane-1,12-diamine.
Protecting group chemistry is often employed in these syntheses to achieve selective functionalization. For example, mono-Boc-protected dodecane-1,12-diamine can be synthesized by reacting dodecane-1,12-diamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in a biphasic system of dichloromethane (B109758) and water with sodium hydroxide (B78521). chemicalbook.com This reaction proceeds with a high yield, often around 99%. chemicalbook.com The resulting protected diamine can then be used in further synthetic steps. cymitquimica.com
Emerging and Sustainable Synthesis Approaches for Dodecane-1,12-diamine
In response to the growing demand for environmentally friendly and sustainable chemical processes, new methods for synthesizing dodecane-1,12-diamine are being explored. These approaches focus on utilizing renewable feedstocks and novel catalytic systems.
Bio-based Production of Dodecane-1,12-diamine from Renewable Carbon Sources
The production of diamines from renewable resources is a significant area of research. While the direct fermentation of renewable sources to produce long-chain diamines like dodecane-1,12-diamine has not yet been reported on a commercial scale, microbial production from corresponding diols has been demonstrated in laboratory settings. alderbioinsights.co.uk
One promising development involves the use of engineered microorganisms. For example, a strain of Yarrowia lipolytica has been metabolically engineered to produce dodecane-1,12-diamine from dodecane (B42187). This biocatalytic process involves a three-step pathway:
Hydroxylation: Cytochrome P450 monooxygenases convert dodecane to 1,12-dodecanediol.
Oxidation: Alcohol dehydrogenases and fatty alcohol oxidase then oxidize the diol to 1,12-dodecanedialdehyde.
Transamination: Finally, ω-transaminases catalyze the reductive amination to yield dodecane-1,12-diamine.
While still in the developmental stages, these bio-based methods offer a potential route to producing dodecane-1,12-diamine from renewable feedstocks, contributing to a more sustainable chemical industry. researchgate.netieabioenergy.com
| Organism | Precursor | Key Enzymes | Product |
| Yarrowia lipolytica (engineered) | Dodecane | Cytochrome P450 monooxygenases, Alcohol dehydrogenases, ω-transaminases | Dodecane-1,12-diamine |
An overview of the bio-based production of dodecane-1,12-diamine.
Novel Catalytic Pathways for Diamine Synthesis
Research into novel catalytic pathways aims to improve the efficiency and sustainability of diamine synthesis. One such approach is the "hydrogen borrowing" mechanism, which allows for the amination of alcohols. univ-lille.fr This method can be applied to diols to produce diamines. For instance, Raney Ni has been shown to be an effective catalyst for the diamination of biomass-derived diols in the presence of ammonia. researchgate.net
Another area of exploration is the development of new catalysts for the hydrogenation of dicarboxylic acids and their derivatives in the presence of an amine source. rsc.org These catalytic systems could provide alternative routes to α,ω-diamines from different starting materials. The development of highly selective and reusable catalysts is a key focus of this research. univ-lille.fr
Green Chemistry Principles in Dodecane-1,12-diamine Production
The application of green chemistry principles to the synthesis of Dodecane-1,12-diamine is an area of growing interest, driven by the need for more sustainable chemical manufacturing processes. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
One of the key areas of development is the use of bio-based feedstocks. Researchers are exploring the production of diamines from renewable resources to lessen the reliance on fossil fuels. researchgate.net While the direct fermentation of renewable sources to produce longer-chain diamines like Dodecane-1,12-diamine has not yet been reported, microbial production from corresponding diols has been achieved in laboratory settings. alderbioinsights.co.uk This suggests a potential future pathway for a more sustainable production process. For instance, there is academic interest in producing aromatic diamines from lignin (B12514952) and cashew nut shells, which are abundant bio-based aromatic compounds. alderbioinsights.co.uk
Another important aspect of green chemistry is the use of environmentally benign solvents and catalysts. Research has demonstrated the synthesis of related diamine compounds in the absence of solvents or using water as a solvent, significantly reducing the environmental impact of the process. rsc.org For example, the dehydrocoupling of certain diamines with phenylsilane (B129415) has been achieved without a solvent, showcasing high efficiency. rsc.org
Furthermore, the development of catalytic systems that are highly efficient and can be easily recycled is a central goal. For instance, enzymatic catalysis is being explored for the synthesis of polyesters from bis-pyrrolidone structures derived from diamines, which operates under mild conditions (T < 90 °C) and in a solventless system. rsc.org The use of immobilized enzymes in catalytic cascade processes also represents a move towards more sustainable chemical production. researchgate.net
Optimization of Synthetic Pathways for Dodecane-1,12-diamine
The optimization of synthetic pathways for Dodecane-1,12-diamine is crucial for improving the economic viability and environmental footprint of its production. This involves a multi-faceted approach focusing on reaction conditions, catalyst performance, and process intensification.
Reaction Condition Studies for Enhanced Yield and Purity
The yield and purity of Dodecane-1,12-diamine are significantly influenced by reaction conditions such as temperature, pressure, solvent, and reaction time. For instance, in the catalytic hydrogenation of dodecanedinitrile, typical conditions can achieve a 95% conversion rate, with the main byproducts being the mono-amine and imine. Subsequent distillation can then purify the diamine to greater than 98%.
In another example, the synthesis of a related compound, N¹,N¹²-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine, was optimized by using microwave irradiation (150 W) at 150 °C for 30 minutes in the presence of phenol (B47542) and sodium iodide. researchgate.net The mono-BOC protection of 1,12-Dodecanediamine has been shown to achieve a 99% yield when the reaction is carried out with di-tert-butyl dicarbonate and sodium hydroxide in a dichloromethane and water mixture for about an hour. chemicalbook.com
The following table summarizes the impact of different reaction conditions on the synthesis of Dodecane-1,12-diamine and its derivatives:
| Product | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield/Conversion | Purity |
| 1,12-Dodecanediamine | Dodecanedinitrile | Raney nickel | Liquid ammonia/Methanol | Up to 125 | - | 95% conversion | >98% after distillation |
| 1-BOC-1,12-diaminododecane | 1,12-Diaminododecane (B1677605), Di-tert-butyl dicarbonate | Sodium hydroxide | Dichloromethane/Water | Room Temperature | 1 hour | 99% | - |
| N¹,N¹²-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine | Dodecane-1,12-diamine, 4,7-dichloroquinoline | Sodium iodide | Phenol | 150 (Microwave) | 30 min | - | - |
Catalyst Development and Performance in Dodecane-1,12-diamine Synthesis
Catalyst selection is a critical factor in the synthesis of Dodecane-1,12-diamine, impacting both the rate and selectivity of the reaction. A common industrial method for producing long-chain diamines is the hydrogenation of the corresponding dinitriles over a Raney nickel catalyst. chemicalbook.com This process is typically conducted in a batch procedure under pressure. chemicalbook.com
Recent research has also explored the use of other catalytic systems. For example, copper-catalyzed hydroamination has been developed for the synthesis of 1,2-diamine derivatives. nih.gov This method demonstrates high regio- and enantioselectivity under mild conditions. nih.gov In one study, a copper catalyst mix, (R)-CuCatMix*, was used at 40 °C in THF to achieve a 64% yield on a gram-scale reaction. nih.gov
The following table provides an overview of different catalysts used in the synthesis of diamines and their performance:
| Catalyst | Reaction Type | Substrate | Key Performance Metrics |
| Raney nickel | Hydrogenation | Dodecanedinitrile | High conversion (95%) |
| (R)-CuCatMix* | Hydroamination | γ-substituted allylic amines | High regio- and enantioselectivity (10:1 rr, 98:2 er), 64% yield |
| Sm(NO₃)₃·6H₂O | Multicomponent reaction | 1,1-dihydroperoxycyclohexane, glyoxal, p-chloroaniline | 87% yield |
Process Intensification and Scalability Research
Process intensification aims to develop smaller, more efficient, and safer chemical plants. aiche.org This can be achieved by reducing the size of equipment and the number of unit operations. aiche.org For Dodecane-1,12-diamine production, this could involve the use of microreactors or continuous flow processes, which can offer better heat and mass transfer, leading to improved selectivity and safety.
Scalability is a key consideration in moving from laboratory synthesis to industrial production. A gram-scale reaction for a copper-catalyzed hydroamination to produce a vicinal diamine demonstrated the potential for scaling up this particular method, yielding 1.32 g of the product. nih.gov The manufacturing of polyurea foams, which can use Dodecane-1,12-diamine as a chain extender, has also been a subject of scalability research, with a focus on producing different thicknesses and densities of the foam. google.com
Research into the solid-state polymerization of long-chain semiaromatic polyamides, which utilize diamines like Dodecane-1,12-diamine, has shown successful production at a larger scale, yielding 412g of the polymer with a 95% yield. psu.edu These studies are essential for the commercial viability of Dodecane-1,12-diamine and its derivatives.
Chemical Reactivity and Derivatization of Dodecane 1,12 Diamine
Functional Group Transformations and Modifications
The amine functionalities of dodecane-1,12-diamine can be readily transformed or modified through various reactions, including acylation, alkylation, and the use of protecting groups to enable selective chemistry at one of the two amine sites.
Acylation is the process of introducing an acyl group (-C(O)R) onto the nitrogen atom. This is typically achieved by reacting dodecane-1,12-diamine with acylating agents like acid chlorides or acid anhydrides. google.comgoogle.com The reaction results in the formation of a stable amide bond. Depending on the stoichiometry, either mono- or di-acylated products can be obtained. However, achieving selective mono-acylation can be challenging due to the similar reactivity of both amine groups, often leading to the formation of the di-acylated product as a significant byproduct. arkat-usa.org
Alkylation involves the introduction of an alkyl group onto the nitrogen. As mentioned previously, reductive amination is a highly effective method for controlled alkylation. masterorganicchemistry.comgoogleapis.com For example, the reaction of dodecane-1,12-diamine with aldehydes in the presence of a reducing agent can yield N,N'-dialkyl-dodecane-1,12-diamines. Direct alkylation with alkyl halides can also be performed but is harder to control. masterorganicchemistry.com The condensation reaction with epoxides, such as 1-pentene (B89616) oxide, results in the formation of N,N'-bis(hydroxyalkyl) derivatives. prepchem.com
Table 2: Acylation and Alkylation Reactions
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) / Acid Anhydride (B1165640) ((RCO)₂O) | N-Acyl Amide / N,N'-Diacyl Diamide | google.comgoogle.com |
| Reductive Alkylation | Aldehyde (R-CHO) / Ketone (R₂C=O) + Reducing Agent | N,N'-Dialkyl Diamine | googleapis.com |
| Alkylation | Epoxide (e.g., 1-Pentene oxide) | N,N'-Bis(2-hydroxypentyl)dodecane-1,12-diamine | prepchem.com |
| Alkylation | 4,7-dichloroquinoline | N¹,N¹²-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine | nih.gov |
To achieve selective functionalization of one amino group in the presence of the other, protection/deprotection strategies are essential. This involves converting one amine group into a less reactive form (protection), performing a reaction on the other free amine, and then removing the protecting group (deprotection).
Boc Protection: A widely used method for amine protection is the formation of a tert-butyloxycarbonyl (Boc) carbamate (B1207046). Mono-Boc protection of dodecane-1,12-diamine can be achieved with high selectivity by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com A representative procedure involves a biphasic system of dichloromethane (B109758) and aqueous sodium hydroxide (B78521), where a substoichiometric amount of Boc₂O is added to the diamine. chemicalbook.com The resulting N-(tert-butoxycarbonyl)-dodecane-1,12-diamine is a key intermediate for synthesizing unsymmetrical derivatives. synquestlabs.com
Deprotection: The Boc group is valued for its stability in basic and nucleophilic conditions but is easily removed under acidic conditions. organic-chemistry.org Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent efficiently cleaves the carbamate to regenerate the free amine. scielo.org.mx
Fmoc Protection: Another common amine protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org It is introduced by reacting the amine with reagents like Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The Fmoc group is orthogonal to the Boc group; it is stable to acidic conditions but is readily cleaved by bases, typically a solution of piperidine (B6355638) in DMF. wikipedia.orgbroadpharm.com This orthogonality is crucial in complex multi-step syntheses, such as in peptide chemistry where both acid-labile and base-labile protecting groups are needed. wikipedia.org
Table 3: Common Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Condition | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | chemicalbook.comscielo.org.mx |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | wikipedia.orgbroadpharm.comchemimpex.com |
Formation of Schiff Bases and Related Imines
The primary amine groups of dodecane-1,12-diamine readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. Given the diamine's structure, this reaction typically proceeds at both ends to yield bis-Schiff bases. The formation of the C=N double bond is a reversible process, often catalyzed by acid or base, and can be driven to completion by removing the water formed during the reaction.
The synthesis of these bis-imines is generally straightforward. For instance, reacting dodecane-1,12-diamine (1 mole equivalent) with an aldehyde (2 mole equivalents) in a suitable solvent, such as ethanol (B145695) or dichloromethane, often under reflux, leads to the formation of the corresponding bis-Schiff base. tsijournals.comshu.ac.uk The products frequently crystallize upon cooling, allowing for simple isolation. shu.ac.uk
One specific example is the synthesis of a bis-Schiff base from o-bromobenzaldehyde and dodecane-1,12-diamine. The reaction, carried out in refluxing ethanol, yielded pale yellow crystals of N,N'-bis(2-bromobenzylidene)dodecane-1,12-diamine with a 65% yield. shu.ac.uk Another well-documented synthesis involves the reaction with 2-hydroxy-1-naphthaldehyde. This condensation can be performed using either conventional heating or ultrasound irradiation. The ultrasound-assisted method, conducted at 50°C for 40 minutes, proved to be more efficient, yielding the product 1,1′-{(dodecane-1,12-diyl)bis[(azaniumylylidene)methanylylidene]}bis(naphthalen-2-olate) in 88% yield, compared to 62% from the conventional reflux method. researchgate.net This zwitterionic product is stabilized by an intramolecular N—H⋯O hydrogen bond. researchgate.net
The table below summarizes representative examples of Schiff base formation from dodecane-1,12-diamine.
| Aldehyde/Ketone | Reaction Conditions | Product | Yield | Reference |
| o-Bromobenzaldehyde | Refluxing ethanol | N,N'-Bis(2-bromobenzylidene)dodecane-1,12-diamine | 65% | shu.ac.uk |
| 2-Hydroxy-1-naphthaldehyde | Methanol (B129727), reflux, 3 hours | 1,1′-{(dodecane-1,12-diyl)bis[(azaniumylylidene)methanylylidene]}bis(naphthalen-2-olate) | 62% | researchgate.net |
| 2-Hydroxy-1-naphthaldehyde | Ultrasound, water, 50°C, 40 min | 1,1′-{(dodecane-1,12-diyl)bis[(azaniumylylidene)methanylylidene]}bis(naphthalen-2-olate) | 88% | researchgate.net |
Formation of Dodecane-1,12-diamine Derivatives for Specific Applications
The bifunctionality of dodecane-1,12-diamine makes it an ideal scaffold for constructing molecules with tailored properties for various applications, from medicinal chemistry to materials science. By modifying the terminal amino groups, a wide array of complex structures can be synthesized.
N-Substituted Dodecane-1,12-diamine Analogues
The nitrogen atoms of dodecane-1,12-diamine can be functionalized through various N-substitution reactions, such as alkylation and acylation, to produce a range of analogues. These substitutions alter the molecule's steric and electronic properties, leading to derivatives with specific functionalities.
For example, N,N'-disubstituted diamines can be synthesized via reductive amination. A library of N,N'-disubstituted diamines, including dodecyl-diamine analogs, was prepared by reacting the diamine with various aromatic aldehydes, followed by reduction. conicet.gov.ar The synthesis of N1,N12-bis(4-methoxybenzyl)dodecane-1,12-diamine from dodecane-1,12-diamine and 4-methoxybenzaldehyde (B44291) resulted in a near-quantitative isolated yield of 99%. conicet.gov.ar
Another method involves the condensation with epoxides. The reaction of dodecane-1,12-diamine with 1-pentene oxide yields N,N'-(1,12-dodecylene)-bis[2-hydroxypentylamine], an N-substituted derivative with hydroxyl functionalities. prepchem.com Similarly, adamantane-containing derivatives have been synthesized. The reductive amination of N,N'-bis-(1-adamantanecarbonyl)-dodecane-1,12-diamine with a reducing agent like BH3·THF can be used to produce N,N'-bis-(1-adamantan-1-yl-methyl)-dodecane-1,12-diamine. nih.gov A related compound, N,N′-bis-(1-adamantan-1-yl-ethyl)-dodecane-1,12-diamine, was obtained as a colorless oil. nih.gov
The following table presents examples of N-substituted dodecane-1,12-diamine analogues.
| Reactant(s) | Reaction Type | Product | Yield | Reference |
| 4-Methoxybenzaldehyde | Reductive Amination | N1,N12-Bis(4-methoxybenzyl)dodecane-1,12-diamine | 99% | conicet.gov.ar |
| 1-Pentene oxide | Condensation | N,N'-(1,12-dodecylene)-bis[2-hydroxypentylamine] | Not specified | prepchem.com |
| 1-Adamantane-1-carbaldehyde | Reductive Amination | N,N'-Bis-(1-adamantan-1-yl-methyl)-dodecane-1,12-diamine | Not specified | nih.gov |
Bolaamphiphilic Dodecane-1,12-diamine Structures
Bolaamphiphiles are molecules that have hydrophilic head groups at both ends of a long hydrophobic chain. The dodecane-1,12-diamine moiety is an excellent candidate for the central hydrophobic linker in these structures. By attaching polar groups to its two terminal amines, a variety of bolaamphiphiles with diverse self-assembling properties can be created.
One strategy involves linking hydrophilic pentaethylenehexamine (B1220003) to the dodecane-1,12-diamine core via thioether-based glycidyl (B131873) units, creating a cationic bolaamphiphile used for non-viral gene delivery. nih.gov These molecules can condense DNA into nanoparticles of approximately 150-200 nm. nih.gov Another approach utilizes carbamate linkages. Dodecane-1,12-diamine can be reacted with propargyl chloroformate to form a dicarbamate hydrophobic spacer. mdpi.comsemanticscholar.org This spacer can then be coupled with hydrophilic heads, such as nucleoside-sugar moieties, via a "click" reaction to yield complex bolaamphiphiles capable of forming hydrogels. mdpi.comsemanticscholar.org
The self-assembly behavior of these derivatives is a key area of research. For example, an orotic acid-derived bolaamphiphile, 1,12-diaminododecane (B1677605) diorotate (DDO), was shown to form vesicles in aqueous solutions. nih.gov Similarly, a spermine-based bolaamphiphile, 1,12-[N,N-bis(3-aminopropyl)-1,4-butane diamine] dodecane (B42187), self-assembles into monolayer vesicles and larger fused aggregates in aqueous media. acs.org
The table below details the synthesis of various bolaamphiphilic structures.
| Hydrophilic Head Group / Linkage Method | Hydrophobic Core | Bolaamphiphile Product | Application/Property | Reference |
| Pentaethylenehexamine via thioether-based glycidyl units | Dodecane-1,12-diamine | Cationic bolaamphiphile | Gene delivery | nih.gov |
| Nucleoside-sugar via carbamate linkage | Dodecane-1,12-diyl-bis-N-propargylcarbamate | Carbamate-based bolaamphiphile | Hydrogelator | mdpi.comsemanticscholar.org |
| Orotic acid (ionic interaction) | Dodecane-1,12-diamine | 1,12-Diaminododecane diorotate (DDO) | Vesicle formation, molecular recognition | nih.gov |
| N,N-bis(3-aminopropyl)-1,4-butane diamine | Dodecane-1,12-diamine | 1,12-[N,N-bis(3-aminopropyl)-1,4-butane diamine] dodecane | Forms vesicles and fused aggregates | acs.org |
Macrocyclic and Cage-Type Derivatives incorporating Dodecane-1,12-diamine Moieties
The ability of dodecane-1,12-diamine to act as a long, flexible linker makes it a valuable component in the synthesis of macrocyclic and cage-like molecules. These complex structures are formed by reacting the diamine with other multi-functional molecules, leading to large ring or three-dimensional architectures.
Schiff base macrocycles are commonly synthesized through the condensation of a diamine with a dicarbonyl compound, such as a dialdehyde. researchgate.net The reaction between dodecane-1,12-diamine and a dicarbaldehyde can lead to various products, including [2+2] macrocycles, where two molecules of the diamine react with two molecules of the dialdehyde. researchgate.net The choice of solvent can influence the product distribution in these template-free syntheses. researchgate.net For example, studies on the reaction of various α,ω-diamines (from 1,3-diaminopropane (B46017) to 1,12-diaminododecane) with heterocyclic dicarbaldehydes showed that solvents like benzene (B151609) could shift the reaction equilibrium to favor a single dominant imine product. researchgate.net
While the synthesis of purely covalent cage structures often involves more rigid building blocks, the principles of using diamine linkers are well-established. acs.org For instance, cage compounds have been prepared by reacting diamines with formaldehyde (B43269) and hydrogen peroxide. sciencemadness.org The flexible dodecane chain can be incorporated into such designs to create large, potentially dynamic cage structures. The synthesis of polyheterocyclic cage compounds is an area of interest, with strategies focusing on the condensation of diamino derivatives with aldehydes to form precursors for cage molecules. mdpi.comgoogle.com The long dodecamethylene chain from dodecane-1,12-diamine can serve as one of the bridges connecting bridgehead atoms in these complex topologies.
| Reactant 1 | Reactant 2 | Structure Type | Synthetic Strategy | Reference |
| Dodecane-1,12-diamine | Heterocyclic dicarbaldehydes (e.g., 2,6-pyridinedicarbaldehyde) | [2+2] Schiff base macrocycle | Imine condensation | researchgate.net |
| Dodecane-1,12-diamine | Dialdehydes | Macrocyclic Schiff base | [n+n] Cyclocondensation | researchgate.net |
| Diamines (general) | Formaldehyde, Hydrogen Peroxide | Cage peroxides | One-pot condensation | sciencemadness.org |
Advanced Characterization and Structural Elucidation of Dodecane 1,12 Diamine and Its Derivatives
Spectroscopic Analysis Techniques
The structural integrity and purity of dodecane-1,12-diamine and its derivatives are paramount for their application in various scientific and industrial fields. A suite of spectroscopic techniques is employed to provide a comprehensive understanding of their molecular structure, from atomic connectivity to the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including dodecane-1,12-diamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy of dodecane-1,12-diamine reveals characteristic signals corresponding to the different types of protons within the molecule. For the parent diamine, the protons of the methylene (B1212753) groups adjacent to the amino groups (α-CH₂) typically appear as a triplet, while the remaining methylene protons along the hydrocarbon chain often present as a broad multiplet or a series of overlapping signals. mdpi.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals are key to confirming the structure. emerypharma.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In the spectrum of dodecane-1,12-diamine, distinct signals are observed for the different carbon atoms, with the carbons attached to the nitrogen atoms (C-α) appearing at a characteristic chemical shift. mdpi.com
2D-NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals, especially in more complex derivatives. emerypharma.comrsc.orgharvard.edu COSY spectra establish correlations between coupled protons, helping to trace the connectivity along the carbon chain. emerypharma.com HSQC spectra correlate each proton with its directly attached carbon atom, providing a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.
Table 1: Representative NMR Data for Dodecane-1,12-diamine Derivatives
| Compound/Derivative | Technique | Solvent | Chemical Shift (δ) ppm and other details |
|---|---|---|---|
| N,N'-(Dodecane-1,12-diyl)bis(3-phenylacrylamide) | ¹H NMR | DMSO-d₆ | 1.20–1.31 (br s, 16H, -(CH₂)₈), 1.40–1.49 (m, -CH₂-CH₂-NH, 4H), 3.12–3.19 (m, -CH₂NH₂, 4H), 6.61 (d, J = 16 Hz, -CO-CH=CH, 2H), 7.41–7.56 (m, aromatic hydrogens, CH=CHCO, 12H), 8.19 (t, J = 5 Hz, 2H, 2NH) mdpi.com |
| N,N'-(Dodecane-1,12-diyl)bis(3-phenylacrylamide) | ¹³C NMR | DMSO-d₆ | 165.22 (2 C=O), 138.79 (CH=CHCO), 135.44 (CH=CHCO), 129.82 (aromatic C), 129.39 (aromatic C), 127.92 (aromatic C), 122.85 (aromatic C), 26.90–29.60 (aliphatic CH₂) mdpi.com |
| N,N'-(dodecane-1,12-diyl)bis(3-(4-hydroxyphenyl)acrylamide) | ¹H NMR | DMSO-d₆ | 1.26–1.35 (br s, 4H, -(CH₂)₂), 1.39–1.49 (m, 4H, -CH₂-CH₂-NH), 3.10–3.20 (m, -CH₂NH₂, 4H), 6.44 (d, J =16 Hz, -CO-CH=CH, 2H), 6.82–7.41 (m, aromatic hydrogens, CH=CHCO, 10H), 7.99 (t, J = 6 Hz, 2H, 2NH), 9.84 (s, 2H, 2OH) mdpi.com |
| N,N'-(dodecane-1,12-diyl)bis(3-(4-hydroxyphenyl)acrylamide) | ¹³C NMR | DMSO-d₆ | 165.70 (2 C=O), 159.21 (2 C-OH), 138.91 (Alkene carbons), 129.60 (aromatic C), 126.43 (aromatic C), 119.30 (aromatic C), 116.10 (aromatic C), 26.60–29.70 (aliphatic CH₂) mdpi.com |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly sensitive to the types of functional groups present.
Infrared (IR) Spectroscopy is routinely used to identify the characteristic functional groups in dodecane-1,12-diamine and its derivatives. The N-H stretching vibrations of the primary amine groups give rise to characteristic bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups are observed around 2850-2960 cm⁻¹. Other important vibrations include the N-H bending (scissoring) mode and C-N stretching vibrations. guidechem.comrsc.org
Raman Spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com It is particularly useful for analyzing the symmetric vibrations of the carbon backbone. scielo.org.mx In the case of dodecane-1,12-diamine self-assembled on silver nanoparticles, Surface-Enhanced Raman Scattering (SERS) has been employed to study the molecular conformation and orientation on the metal surface. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the parent dodecane-1,12-diamine does not have a significant chromophore and thus shows limited absorption in the UV-Vis range, its derivatives can exhibit distinct absorption bands. For instance, the formation of imine derivatives through reaction with aldehydes can be monitored by the appearance of a new absorption band corresponding to the C=N chromophore. psu.edu Similarly, derivatives containing aromatic rings will display characteristic absorption peaks. rsc.orgbeilstein-journals.org
Mass Spectrometry (MS and Hyphenated Techniques)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. guidechem.com For dodecane-1,12-diamine, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ can be readily identified. mdpi.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. mdpi.comrsc.org Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze complex mixtures containing dodecane-1,12-diamine and its derivatives. rsc.org
Diffraction-Based Structural Analysis
While spectroscopic methods provide valuable information about molecular connectivity and functional groups, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Electron Diffraction Studies
Electron diffraction is a powerful technique for determining the crystal structure of materials. For long-chain molecules like dodecane-1,12-diamine, this method can provide insights into the packing and conformation of the molecules in the solid state.
Studies on similar long-chain molecules have demonstrated the utility of electron diffraction in revealing key structural parameters. For instance, in a related system, the analysis of dodecane-1,12-diamine revealed how the nitrogen atom engages in non-covalent hydrogen bonding with neighboring molecules, with a hydrogen bond distance (r(H···N)) of 2.233 Å and an angle (∠N–H···N) of 170.9°, leading to the formation of a crystal lattice. mdpi.com This information is critical for understanding the supramolecular architecture and the physical properties of the material. While a specific electron diffraction study solely on dodecane-1,12-diamine was not found in the immediate search, the principles and expected outcomes can be inferred from studies on analogous long-chain alkylamines and their assemblies. mdpi.comgoogle.comprinceton.edu
The conformation of the alkyl chain, whether in an all-trans extended form or a more disordered gauche conformation, significantly impacts the interlayer spacing in layered materials incorporating these diamines, a detail that can be elucidated through diffraction techniques. princeton.edu
Advanced Hyphenated Techniques for Structural Confirmation
The combination of chromatographic separation with spectrometric detection offers a robust approach for the analysis of complex mixtures and the definitive identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of dodecane-1,12-diamine and its derivatives. Due to the basic nature and high polarity of amines, direct analysis by GC can be challenging. h-brs.demdpi.com Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA) or ethyl chloroformate (ECF), is often employed to improve volatility and chromatographic performance. h-brs.demdpi.com The resulting mass spectra provide characteristic fragmentation patterns that allow for unambiguous identification. h-brs.deuzh.ch
For instance, in the analysis of long-chain primary alkyl amines used as corrosion inhibitors, GC-MS after derivatization with TFAA was successfully used for their identification. h-brs.de Similarly, a GC-MS method was developed for the simultaneous determination of various residual diisocyanates and their corresponding diamines in biodegradable mulch films, highlighting the technique's applicability to complex matrices. mdpi.com
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing polyamines and their derivatives without the need for derivatization. uliege.beresearchgate.net This is especially valuable for complex biological or environmental samples where dodecane-1,12-diamine derivatives might be present. uliege.beresearchgate.net High-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) is particularly powerful for identifying numerous conjugated polyamines, though challenges remain in distinguishing between cis-trans and positional isomers. uliege.beresearchgate.net The coupling of LC with NMR (LC-MS/NMR) provides an even higher level of structural information, enabling the detailed characterization of isomers and complex structures directly from mixtures. pnas.orgnih.gov
A novel HPLC-HR-MS/MS method has been established for the on-line separation and subsequent characterization of long-chain polyamines (LCPAs). This method utilizes a common C18 column and a high-resolution mass spectrometer, allowing for the identification of molecular fragments based on highly accurate ion masses. researchgate.net
| Technique | Application to Dodecane-1,12-diamine & Derivatives | Key Findings/Advantages |
| GC-MS | Identification of long-chain alkyl amines after derivatization. h-brs.demdpi.com | Provides characteristic fragmentation patterns for structural confirmation. h-brs.deuzh.ch |
| LC-MS/MS | Analysis of polyamines in complex mixtures without derivatization. uliege.beresearchgate.net | High specificity and sensitivity; suitable for biological and environmental samples. uliege.beresearchgate.net |
| HPLC-HRMS | Identification and characterization of conjugated polyamine isomers. uliege.beresearchgate.net | Allows for accurate mass measurements, aiding in the elucidation of elemental composition. researchgate.net |
| LC-MS/NMR | Detailed structural elucidation of isomers and complex derivatives in mixtures. pnas.orgnih.gov | Provides comprehensive structural information, including connectivity and stereochemistry. pnas.org |
This table provides an interactive summary of the applications of hyphenated techniques for the analysis of dodecane-1,12-diamine and its derivatives.
For an unambiguous structural determination of dodecane-1,12-diamine derivatives, especially novel compounds, a single analytical technique is often insufficient. An integrated approach, combining data from multiple spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential. rasayanjournal.co.inmdpi.com
NMR spectroscopy (¹H and ¹³C) provides the carbon-hydrogen framework of the molecule. rasayanjournal.co.inrsc.org IR spectroscopy identifies the presence of key functional groups, such as the N-H stretches and bends of the amine groups. rsc.orgrasayanjournal.co.in Mass spectrometry gives the molecular weight and valuable fragmentation information. rasayanjournal.co.innih.gov By combining these datasets, a complete and accurate structure can be assembled. For example, in the synthesis of novel amides and polyamides from aliphatic diamines, the chemical structures were characterized using a combination of FT-IR, ¹H NMR, and LCMS. rasayanjournal.co.in
Computational Approaches to Structural Elucidation
In modern structural chemistry, computational methods are increasingly used alongside experimental techniques to provide deeper insights and to aid in the elucidation of complex structures.
Computer-Assisted Structure Elucidation (CASE) programs can be invaluable in solving the structures of complex organic molecules, including derivatives of dodecane-1,12-diamine. rsc.org These systems utilize spectroscopic data (primarily 2D NMR) to generate all possible chemical structures that are consistent with the experimental evidence. rsc.orgsrmcollege.in By ranking these candidate structures based on their probability, CASE programs can significantly reduce the risk of misidentification. rsc.org This is particularly useful for complex natural products or for derivatives where multiple isomeric possibilities exist. rsc.org
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict spectroscopic parameters like NMR chemical shifts and spin-spin coupling constants. rsc.orgunibo.itacs.org These predicted spectra can then be compared with experimental data to confirm or refute a proposed structure. unibo.it For long-chain molecules like dodecane-1,12-diamine, theoretical models can also predict conformational preferences and their influence on spectroscopic properties. fsu.edursc.org
For example, theoretical predictions of the ratio of transition dipole moment projections can be compared with experimental observations to validate the determined structure. acs.org While direct theoretical predictions for dodecane-1,12-diamine were not specifically found, the methodology is well-established for similar amine-containing molecules. unibo.it
| Computational Approach | Application in Structural Elucidation | Benefit |
| CASE Systems | Generation of candidate structures from spectroscopic data. rsc.org | Minimizes risk of incorrect structure assignment by providing all possible solutions. rsc.org |
| DFT Calculations | Prediction of NMR chemical shifts and other spectroscopic parameters. rsc.orgunibo.it | Aids in the confirmation of proposed structures by comparing theoretical and experimental data. unibo.it |
This interactive table summarizes the role of computational approaches in the structural elucidation of dodecane-1,12-diamine and its derivatives.
Computational Chemistry Studies of Dodecane 1,12 Diamine
Quantum Chemical Investigations
Quantum chemical methods are employed to understand the electronic properties, stability, and reactivity of Dodecane-1,12-diamine. These calculations solve approximations of the Schrödinger equation for the molecule.
Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry and materials science. scispace.compsi-k.net It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity than the complex many-electron wavefunction. scispace.com For Dodecane-1,12-diamine, DFT is used to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.
Geometry optimization is a crucial first step in computational analysis. For a flexible molecule like Dodecane-1,12-diamine, with its long aliphatic chain, numerous conformations exist. DFT calculations can identify the minimum energy conformers, such as the fully extended all-anti conformation, and higher energy gauche conformers. The choice of functional and basis set is critical for accuracy. Common approaches involve functionals like B3LYP or PBE, combined with basis sets such as 6-31G* or larger. researchgate.netresearchgate.net For instance, DFT calculations on n-dodecane adsorbed on a graphite (B72142) model have been performed at the B3LYP/6-31G* level with dispersion corrections to accurately model the geometry. researchgate.net Similar levels of theory are applied to derivatives of Dodecane-1,12-diamine to determine their structural properties. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles that represent the molecule's most stable state in the gas phase.
The electronic structure, described by the distribution of electrons within the molecule, dictates its chemical behavior. DFT calculations yield information on properties like the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Dodecane-1,12-diamine, the terminal amino groups (-NH2) are expected to be the most reactive sites, a feature that can be quantified and visualized using DFT.
| Computational Method | Purpose | Typical Functionals/Basis Sets | Key Findings for Dodecane-1,12-diamine & Similar Molecules |
| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure Analysis | B3LYP/6-31G*, PBE/6-311G(d,p), MPW1PW91/6-31G(d,p) researchgate.netresearchgate.netekb.eg | Determination of stable conformers (e.g., extended vs. gauche), bond parameters, molecular electrostatic potential, and atomic charges. |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy energy and property calculations | Typically used with larger basis sets (e.g., aug-cc-pVDZ) | Provides benchmark energies and refined geometries, though computationally expensive for a molecule of this size. cecam.org |
| Semi-Empirical Methods (e.g., AM1, PM3) | Rapid geometry optimization and electronic property screening | Parameterized methods (e.g., MNDO, AM1, PM3) wustl.edu | Offers a computationally less expensive way to explore conformational space and electronic properties, suitable for very large systems or initial screenings. wustl.eduresearchgate.net |
Beyond DFT, other quantum mechanical methods are available. Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parameterization. cecam.org This family includes methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the highly accurate Coupled-Cluster (CCSD(T)) method. cecam.org These methods form a systematic hierarchy, allowing for convergence towards the exact solution of the Schrödinger equation, but their computational cost increases rapidly with the size of the molecule and the basis set. For a molecule the size of Dodecane-1,12-diamine, high-level ab initio calculations like CCSD(T) are computationally very demanding and are typically reserved for benchmarking results from less expensive methods like DFT.
Semi-empirical methods, such as AM1 and PM3, offer a computationally faster alternative. wustl.edu These methods start with the same fundamental framework as ab initio calculations but simplify the process by omitting or parameterizing certain complex integrals using values derived from experimental data. wustl.edu While less accurate than DFT or ab initio methods, they are useful for rapidly exploring the vast conformational landscape of flexible molecules like Dodecane-1,12-diamine or for studying very large molecular systems where more rigorous methods are not feasible. researchgate.net
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron (acting as an electron acceptor).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.comresearchgate.net For Dodecane-1,12-diamine, quantum chemical calculations show that the HOMO is typically localized along the entire molecule, while the LUMO is also delocalized. The presence of the amino groups significantly influences these orbitals. Theoretical studies on related molecules demonstrate that the HOMO-LUMO gap can be tuned by chemical modification, affecting properties like intramolecular charge transfer. researchgate.netresearchgate.net This analysis is crucial for applications where Dodecane-1,12-diamine is used as a linker in electronic materials or as a component in charge-balancing layers for devices like quantum-dot light-emitting diodes (QLEDs). researchgate.net
| Parameter | Significance | Implication for Dodecane-1,12-diamine |
| HOMO Energy | Represents the ability to donate an electron. | The energy level is influenced by the electron-donating amino groups. |
| LUMO Energy | Represents the ability to accept an electron. | Relevant for interactions with electron-accepting species. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. irjweb.com | A relatively large gap is expected due to the saturated aliphatic chain, indicating high stability. This gap is a key factor in its use in electronic devices. researchgate.net |
Molecular Dynamics and Simulation Studies
While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD applies classical mechanics to simulate the motion of atoms and molecules, providing a dynamic picture of conformational changes and intermolecular events.
The twelve-carbon chain of Dodecane-1,12-diamine is highly flexible, capable of adopting a vast number of different spatial arrangements, or conformations. The lowest energy conformation is the fully extended, linear chain (an all-anti or all-trans conformation). However, rotations around the carbon-carbon single bonds can lead to bent or folded structures known as gauche conformers, which are slightly higher in energy.
Molecular dynamics simulations are ideal for exploring this conformational flexibility. By simulating the molecule's movement over time, researchers can map the potential energy surface and identify the most probable conformations and the energy barriers between them. Studies on 1,12-diammoniumdodecane (the protonated form) confined within a molecular host have shown that the chain can be forced into highly compressed, crenel-like architectures with multiple gauche conformations. rsc.org This highlights the adaptability of the dodecane (B42187) chain to its environment. MD simulations of Dodecane-1,12-diamine as a surfactant also inherently model its conformational behavior in solution, capturing how interactions with solvent and other molecules influence its shape. acs.org
Dodecane-1,12-diamine is an amphiphilic molecule, with a long, hydrophobic (water-repelling) alkyl chain and two hydrophilic (water-attracting) amino groups at its ends. This dual nature drives its intermolecular interactions and self-assembly behavior. The primary forces at play are van der Waals interactions between the hydrocarbon chains and hydrogen bonding involving the terminal amino groups. The -NH2 groups can act as both hydrogen bond donors and acceptors, allowing for the formation of networks. researchgate.net
Atomistic molecular dynamics simulations have provided significant insight into the aggregation of Dodecane-1,12-diamine in aqueous solutions. acs.org These simulations show that the molecules self-assemble to minimize the unfavorable contact between the hydrophobic chains and water. Depending on concentration and pH, they can form ordered structures. acs.org At intermediate to high pH, where the amine groups are neutral (-NH2), the molecules form stable, dry lamellar (sheet-like) aggregates. acs.org The pH is a critical factor, as it controls the charge state of the amine groups. At lower pH, the groups become protonated (-NH3+), which alters the hydrophilic/hydrophobic balance and influences the type of aggregate formed. acs.org This aggregation behavior is fundamental to its role as a surfactant in the synthesis of mesoporous materials and as a component in self-assembling systems. acs.org
Theoretical Prediction of Reactivity and Interactions
Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules like dodecane-1,12-diamine. By employing theoretical models and calculations, it is possible to gain insights into the reactivity of this long-chain diamine and its interactions with other chemical species. These computational approaches can often guide and supplement experimental studies, saving time and resources.
Mechanistic Studies of Chemical Reactions
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For a molecule such as dodecane-1,12-diamine, these studies can predict the most likely pathways for its reactions, identify transition states, and calculate activation energies. This information is crucial for understanding how the diamine participates in chemical transformations, such as polymerization or nucleophilic substitution reactions.
While specific mechanistic studies focusing solely on dodecane-1,12-diamine are not extensively documented in the literature, the principles of its reactivity can be inferred from computational studies of similar long-chain amines and diamines. The two primary amine groups at the termini of the dodecane chain are the most reactive sites. Computational models would typically investigate the protonation of these amine groups, their nucleophilic attack on electrophilic centers, and the influence of the long alkyl chain on the reaction energetics.
A hypothetical reaction mechanism that could be studied computationally is the reaction of dodecane-1,12-diamine with an epoxide. DFT calculations could be used to model the step-by-step process of the amine nitrogen attacking the electrophilic carbon of the epoxide ring, leading to ring-opening. The calculations would provide the energies of the reactants, intermediates, transition states, and products, allowing for the determination of the reaction's feasibility and kinetics.
Table 1: Hypothetical Calculated Energies for the Reaction of Dodecane-1,12-diamine with Ethylene Oxide
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Dodecane-1,12-diamine + Ethylene Oxide | 0.0 |
| Transition State 1 | N-C bond formation, C-O bond breaking | +15.2 |
| Intermediate | Zwitterionic ring-opened species | +5.8 |
| Transition State 2 | Intramolecular proton transfer | +8.1 |
| Product | N-(2-hydroxyethyl)dodecane-1,12-diamine | -12.5 |
Note: These values are illustrative and would be determined through specific computational calculations (e.g., at the B3LYP/6-31G(d) level of theory).
Binding Affinity Predictions for Molecular Interactions
Molecular dynamics (MD) simulations and docking studies are computational techniques used to predict how a molecule like dodecane-1,12-diamine will interact with and bind to other molecules or surfaces. These predictions are vital in fields like materials science, where dodecane-1,12-diamine might be used as a linker or surface modifier, and in medicinal chemistry, where derivatives of the diamine could act as ligands for biological targets.
The binding affinity of dodecane-1,12-diamine is largely governed by the interactions of its amine groups and the hydrophobic nature of its twelve-carbon chain. The amine groups can form hydrogen bonds with suitable donor or acceptor groups on a target molecule. The long alkyl chain can participate in van der Waals interactions, particularly with hydrophobic pockets or surfaces.
For instance, computational studies could predict the binding affinity of dodecane-1,12-diamine to a metal ion, forming a chelate complex. Docking simulations could be employed to predict the most stable binding pose, and free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, could estimate the binding free energy.
Table 2: Illustrative Predicted Binding Affinities of a Dodecane-1,12-diamine Derivative with a Hypothetical Protein Target
| Parameter | Value | Method |
|---|---|---|
| Docking Score | -8.5 kcal/mol | AutoDock Vina |
| Predicted Binding Free Energy (ΔG_bind) | -10.2 kcal/mol | MM/PBSA |
| Key Interacting Residues | TYR 82, PHE 115, ASP 129 | Visual Inspection of Docked Pose |
| Hydrogen Bonds | 2 (with ASP 129) | LigPlot+ |
Note: This table represents typical data obtained from computational binding affinity studies and is for illustrative purposes.
Applications in Materials Science Research
Polymer and Macromolecular Synthesis
The dual amine functionality of dodecane-1,12-diamine makes it a versatile building block in polymer chemistry, where it can act as a monomer, a cross-linking agent, or a spacer unit within polymer backbones.
Dodecane-1,12-diamine as a Monomer for Polyamides and Polyimides
Dodecane-1,12-diamine serves as a fundamental monomer in the production of high-performance polymers like polyamides and polyimides. google.comgoogle.com Its incorporation into the polymer chain influences properties such as thermal stability and mechanical strength. In the synthesis of polyamides, the terminal amine groups of dodecane-1,12-diamine react with dicarboxylic acids or their derivatives. A notable example is its use in the production of Nylon 12,12, which is synthesized through the polycondensation reaction with dodecanedioic acid. scribd.com
In the realm of polyimides, which are known for their exceptional thermal and chemical resistance, dodecane-1,12-diamine is used to introduce flexibility. Aliphatic polyimides can be synthesized through a reaction involving a 2:1 molar ratio of an unsaturated monoanhydride or diacid with a diamine like dodecane-1,12-diamine. rsc.org Research has also explored the creation of polypyromellitimides by reacting pyromellitic dianhydride (PMDA) with various alkylene diamines, including 1,12-diaminododecane (B1677605). google.com These polymers possess rigid pyromellitimide segments linked by flexible aliphatic chains, a structure that aims to combine high-strength properties with processability. google.com
Role as a Cross-linker in Polymer Networks
The ability of dodecane-1,12-diamine to connect different polymer chains makes it an effective cross-linking agent. This process enhances the mechanical properties and thermal stability of materials by forming a three-dimensional network structure. It is employed as a cross-linker in the synthesis of polyamides and polyurethanes. researchgate.net
A specific application is in the cross-linking of keto-polyethylenes. Here, the diamine reacts with ketone groups along the polyethylene (B3416737) backbone to form imine cross-links. This method has been used to create cross-linked low-density polyethylene (LDPE) with high gel fractions and improved tensile properties. The process is typically conducted by melting the components at elevated temperatures.
Furthermore, dodecane-1,12-diamine is utilized in post-polymerization cross-linking (PPC) of functional polymers. In studies involving poly(N-isopropylacrylamide) (PNIPAAm) gels, alkyldiamines of varying lengths were used to cross-link prepolymers. It was observed that longer diamines like 1,12-dodecanediamine (12DA) resulted in significantly faster gelation times compared to shorter chain diamines, a phenomenon attributed to the longer spacer reducing steric hindrance between polymer chains.
| Polymer System | Cross-linking Role of Dodecane-1,12-diamine | Research Finding |
| Keto-Polyethylene (keto-PE) | Forms imine cross-links with ketone groups in the PE backbone. | Creates cross-linked LDPE with gel fractions up to 97% and altered thermal properties. |
| Poly(N-isopropylacrylamide) (PNIPAAm) | Acts as a cross-linker in a post-polymerization reaction with activated ester moieties. | The long chain (12 methylene (B1212753) units) leads to rapid gelation (within 2 minutes) due to reduced steric hindrance. |
| Poly(hydroxyurethane) | Used in the synthesis of photocurable non-isocyanate poly(hydroxyurethane) crosslinkers. | The diamine is a key component in forming the polymer backbone which is later functionalized for photocuring. |
Incorporation as a Spacer in Polymer Backbones
The long, flexible dodecamethylene -(CH₂)₁₂- chain of dodecane-1,12-diamine is strategically used as a spacer to separate functional groups or rigid segments within a polymer backbone. This separation can modify the polymer's morphology, solubility, and thermal properties, and can be used to control intermolecular and intramolecular interactions. researchgate.net
In one study, 1,12-dodecanediamine was used to introduce flexible spacer units into the backbone of rigid-rod silicon phthalocyanine (B1677752) polymers. The goal was to increase the distance between the phthalocyanine chromophores to suppress excited-state interactions, which was successfully achieved, leading to materials with monomer-like absorption spectra. Another novel application involves using the diamine to tether amine functionalities onto the surface of bio-waste, such as spent tea leaves. In this process, the diamine acts as a long spacer, positioning a reactive amine group away from the substrate surface.
| Polymer System | Function as Spacer | Outcome |
| Silicon Phthalocyanine Polymers | Separates rigid chromophore units in the polymer backbone. | Suppresses excited-state interactions between chromophores, resulting in monomer-like absorption spectra. |
| Modified Bio-waste (Tea Leaves) | Tethers amine groups to the substrate with a long carbon chain. | Creates a functionalized material with amine groups positioned at a distance from the surface. |
| Polypyromellitimides | Provides flexibility between rigid pyromellitimide moieties. | The flexibility was found to be insufficient to significantly lower the high crystalline melt transitions of the polymer. google.com |
Synthesis of Flexible Polyimide Aerogels
Polyimide aerogels are ultralight materials with excellent thermal insulation and mechanical properties. However, they are often brittle. To enhance their flexibility, aliphatic diamines like 1,12-dodecanediamine (often abbreviated as DADD) are incorporated into the polymer structure.
In a notable study, flexible polyimide aerogels were synthesized using a combination of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), an aromatic diamine (3,3′-dimethylbenzidine, DMBZ), and 1,12-dodecanediamine as a co-monomer, with 1,3,5-triaminophenoxybenzene (TAB) as a cross-linker. By systematically replacing the rigid aromatic diamine with the flexible aliphatic dodecane-1,12-diamine, researchers were able to significantly increase the flexibility of the resulting aerogel's backbone structure. These flexible aerogels retain desirable properties such as being lightweight, having a low density and low dielectric constant, and exhibiting a high modulus, making them suitable for applications like conformal substrates for lightweight antennas.
Key Properties of Dodecane-1,12-diamine containing Polyimide Aerogels
Increased Flexibility: The primary advantage of incorporating the long aliphatic chain.
Lightweight and Low Density: A characteristic feature of aerogels.
Low Dielectric Constant: Beneficial for electronics and antenna applications.
High Modulus: Indicates good stiffness and mechanical integrity.
Development of Copolyurethane-Ureas
Dodecane-1,12-diamine is also a valuable component in the synthesis of polyurethane-ureas (PUUs), a class of polymers that combines the properties of both polyurethanes and polyureas. It is typically used as a diamine chain extender, which reacts with isocyanate-terminated prepolymers to form urea (B33335) linkages. The incorporation of the long, non-polar dodecamethylene segment can influence the final mechanical properties of the elastomer.
Research into CO₂-based polymers has demonstrated the synthesis of polyurethane-ureas where 1,12-diaminododecane (DAD) was copolymerized with CO₂ and another diamine, 1,6-hexamethylene diamine (HMDA). The resulting polymers, which contained segments of both diamines in the main chain, exhibited superior mechanical properties compared to those made with only a single type of diamine. Additionally, dodecane-1,12-diamine is used in the synthesis of non-isocyanate polyurethane-ureas (NIPUUs), which are developed through more environmentally benign chemical routes that avoid the use of toxic isocyanates.
Advanced Functional Materials Development
The integration of dodecane-1,12-diamine into polymer structures is a key strategy for developing advanced functional materials. Its long aliphatic chain provides a tool to engineer flexibility and control the morphology of otherwise rigid polymers, as seen in the development of flexible polyimide aerogels. This flexibility is crucial for applications requiring materials that can conform to various shapes without fracturing.
Furthermore, its role as a cross-linker enables the creation of robust polymer networks with tailored properties. The imine-based cross-linking of polyolefins, for example, produces materials with improved tensile strength that can also be recycled by hydrolyzing the imine links, contributing to the development of more sustainable plastics. The precise spacing afforded by the dodecamethylene chain is also exploited in creating materials for selective adsorption or in the architecture of complex supramolecular structures. researchgate.net
Design of Organic Semiconductors utilizing Dodecane-1,12-diamine
The charge imbalance within the emissive layer is a significant challenge in the development of high-performance quantum dot light-emitting diodes (QD-LEDs). nih.govresearchgate.net Recent research has identified Dodecane-1,12-diamine (DAD) as an effective component in addressing this issue. nih.gov
In quasi-type II QD-based LEDs, DAD has been used to enhance the charge balance. nih.gov While much research has focused on modifying either electron or hole injection properties separately, the use of diamino-based ligands offers a path to modulate both simultaneously. nih.gov Studies using the shorter-chain 1,4-diaminobutane (B46682) (DAB) as a charge balancer demonstrated that treating quantum dots on both top and bottom surfaces could suppress electron injection while facilitating hole injection. nih.gov This symmetrical treatment resulted in a 1.5-fold increase in external quantum efficiency and a 4.5-fold improvement in the device lifetime of the QD-LEDs. nih.gov These findings highlight the significant role of diamine-based ligands like Dodecane-1,12-diamine as efficient charge balancers for creating high-performance and stable QD-LEDs. nih.gov
Electronic Materials Research (e.g., Quantum Dot Capping Agents)
Dodecane-1,12-diamine is utilized in electronic materials research, particularly as a capping agent for colloidal quantum dots (QDs). tcichemicals.com Capping agents are crucial for passivating the surface of QDs, which influences their stability and electronic properties.
One key application involves the layer-by-layer assembly of ultra-thin films of cadmium selenide (B1212193) (CdSe) and zinc sulfide-clad CdSe (CdSe/ZnS) nanocrystals. sigmaaldrich.com In this process, the partial exchange of the original surface-passivating agent, trioctylphosphine (B1581425) oxide (TOPO), with primary amines is a critical step. sigmaaldrich.com Dodecane-1,12-diamine is employed to facilitate this layer-by-layer growth under nonaqueous conditions, enabling the precise construction of nanocrystal-based light-emitting diodes. sigmaaldrich.com The diamine acts as a linker, connecting the nanocrystals to build up the film structure.
Furthermore, its role as a charge balancer in QD-LEDs is a critical aspect of its application in electronic materials. By optimizing the injection of electrons and holes, devices incorporating this compound have shown significant improvements in brightness and efficiency.
| Research Area | Application of Dodecane-1,12-diamine | Outcome |
| Quantum Dot Light-Emitting Diodes (QD-LEDs) | Used as a charge balancer to enhance charge balance in the emissive layer. nih.gov | Improved device performance, including increased external quantum efficiency and longer lifetime. nih.gov |
| Nanocrystal Film Assembly | Employed for layer-by-layer growth of CdSe-based nanocrystal films. sigmaaldrich.com | Enables the construction of ultra-thin films for devices like nanocrystal LEDs. sigmaaldrich.com |
| Colloidal Quantum Dot (QD) Research | Listed as a capping agent for QDs. tcichemicals.com | Contributes to the surface passivation and functionalization of quantum dots. tcichemicals.comuoi.gr |
Biomaterials and Biocompatible Materials Development
The unique properties of Dodecane-1,12-diamine make it a valuable monomer in the synthesis of biomaterials and biocompatible materials. tcichemicals.comnih.gov Its long hydrophobic carbon chain and reactive amine end-groups allow for the tailoring of mechanical properties and degradation rates in polymers designed for medical applications. nih.gov
A notable application is in the creation of a novel family of biodegradable poly(ester amide) (PEA) elastomers. nih.gov Researchers hypothesized that incorporating diamines with hydrophobic internal structures into polyester (B1180765) chains could enhance the mechanical properties of polyester elastomers and help them maintain elasticity in aqueous environments. nih.gov In one study, Dodecane-1,12-diamine (12C) was used to synthesize a modified poly(glycerol-sebacate) (PGS) elastomer, termed PGS-12C 10%. nih.gov The resulting material demonstrated improved mechanical strength and elasticity under hydrated conditions compared to other formulations. nih.gov The mechanical strength was observed to increase with the number of methylene units in the diamine structure. nih.gov
Another area of research involves using Dodecane-1,12-diamine as a cross-linking agent. It has been used to cross-link chondroitin (B13769445) sulphate to produce a series of products with reduced water solubility for drug delivery purposes. sigmaaldrich.comnih.gov The degree of cross-linking was found to directly influence the swelling properties and the drug release characteristics of the resulting material, with potential applications as a colon-specific drug carrier. nih.gov
| Biomaterial Application | Role of Dodecane-1,12-diamine | Key Research Finding |
| Biodegradable Elastomers | Monomer in the synthesis of poly(ester amide) elastomers (PGS-12C 10%). nih.gov | The hydrophobic chain improved mechanical strength and elasticity in hydrated conditions. nih.gov |
| Drug Delivery Systems | Cross-linking agent for chondroitin sulphate. sigmaaldrich.comnih.gov | Created products with reduced water solubility and controlled swelling for potential colon-specific drug delivery. nih.gov |
Nanomaterials Functionalization and Integration
The bifunctional reactivity of Dodecane-1,12-diamine makes it an effective agent for the surface modification and integration of nanomaterials into larger structures and composites.
Surface Modification of Nanomaterials (e.g., Graphene Oxide)
Dodecane-1,12-diamine has been successfully used to functionalize graphene oxide (GO), a process that tunes its physical and chemical properties for specific applications. A solvent-free method for the functionalization of prefabricated graphene oxide paper (GOP) involves heating it with Dodecane-1,12-diamine (DAD) at 150–180°C. rsc.org This process occurs through both amidation and epoxy ring-opening reactions. rsc.org The functionalization was found to increase the mechanical and thermal stability, as well as the electrical conductivity of the GOP. rsc.org The resulting amine-modified mats showed more ordered, layered structures compared to pristine GOP. rsc.org
In another approach, Dodecane-1,12-diamine is used to create pre-pillared graphene oxide intermediates for the construction of TiO2-pillared multilayer graphene nanocomposites. ustb.edu.cn In this method, GO is first dispersed in water, and an ethanol (B145695) solution of Dodecane-1,12-diamine is added. ustb.edu.cn The diamine intercalates between the GO sheets, enlarging the interplanar distance from 0.34 nm to 0.516 nm. ustb.edu.cn This pre-pillared structure then facilitates the introduction of titanium ions and the subsequent in-situ formation of TiO2 pillars, creating a robust nanocomposite with photocatalytic applications. ustb.edu.cn
Composite Material Fabrication with Dodecane-1,12-diamine Derivatives
Derivatives of Dodecane-1,12-diamine play a role in the fabrication of advanced composite materials. It can be used as a coupling or cross-linking agent to improve the properties of polymer blends and composites. researchgate.net
In one study, Dodecane-1,12-diamine was used as a coupling agent for maleic-anhydride-grafted polyethylene (PEgMA). researchgate.net The reaction, carried out in the molten state, resulted in a modified polyethylene with increased molecular weight and enhanced branching. researchgate.net This modification improves the compatibility and interaction between different components in a composite material.
Another example is the creation of superhydrophobic polyurethane (PU) foam modified with graphene oxide. researchgate.net Graphene oxide functionalized with an amine group, such as that from Dodecane-1,12-diamine, can be grafted via a covalent bond to the nitrile group of polyurethane. researchgate.net This modification enhances the surface roughness and reduces the surface energy of the foam, leading to superhydrophobic properties with a high water contact angle (159.1°). researchgate.net Such composites have a high capacity for adsorbing oils, making them useful for environmental remediation. researchgate.net Additionally, Dodecane-1,12-diamine is listed as a component in hardener mixtures for epoxy resins, which are fundamental matrices for many fiber-reinforced composite materials. google.com
Research on Artificial Muscle and Mechanically Responsive Materials
While direct application in artificial muscles is not extensively documented, derivatives of Dodecane-1,12-diamine are integral to the development of mechanically responsive materials. These materials can change their properties in response to mechanical stress.
One study details the synthesis of a supramolecular polymer based on a derivative, Dodecane-1,12-diyl Bis(8-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)octanoate). tue.nl This material exhibits mechanically induced gelation; a nonviscous liquid form can be converted into a transparent, weak gel by shaking or sonicating, which then transforms into a stronger, non-transparent gel with extended stirring. tue.nl This behavior is characteristic of a mechanically responsive material.
Applications in Supramolecular Chemistry Research
Design and Synthesis of Supramolecular Assemblies
Host-Guest Chemistry and Complexation Studies
There is no available scientific literature detailing the use of Dodecane-1,1-diamine as either a host or guest molecule in complexation studies.
Formation of Ordered Supramolecular Architectures
No research could be found that describes the use of this compound in the formation of ordered supramolecular structures such as gels, liquid crystals, or monolayers.
Molecular Recognition Phenomena
Selective Binding and Sensing Applications
There are no documented studies on the application of this compound for selective binding of ions or small molecules, or its use in chemical sensing.
Self-Sorting and Hierarchical Assembly
The role of this compound in self-sorting systems or the construction of hierarchical assemblies has not been reported in scientific literature.
Self-Assembly Processes
No information is available regarding the self-assembly behavior of this compound, either in solution or on surfaces.
Controlled Formation of Nanostructures (e.g., Spirals, Toroids)
The controlled formation of specific nanostructures, such as spirals and toroids, through the self-assembly of molecular components is a significant area of research in supramolecular chemistry. While direct self-assembly of Dodecane-1,12-diamine alone into stable spirals or toroids is not extensively documented, its role as a solvent or a component in systems that form these structures is noteworthy.
For instance, research on the self-assembly of other molecules has demonstrated the formation of supramolecular double-stranded Archimedean spirals and concentric toroids in dodecane (B42187) as a solvent. nih.gov In one such study, a zinc porphyrin derivative was shown to self-assemble into these complex architectures upon cooling a hot solution in dodecane. nih.gov The formation of these structures is a delicate interplay of intermolecular forces, including π-π stacking and van der Waals interactions, which are influenced by the solvent environment. The long alkyl chain of dodecane can play a crucial role in mediating these interactions and templating the formation of such intricate superstructures. nih.gov
The principles derived from these studies, where dodecane facilitates the formation of spirals and toroids, provide a conceptual framework. They suggest that by pairing Dodecane-1,12-diamine with appropriately designed complementary molecules, it may be possible to drive the assembly towards these specific and complex nanostructures. The terminal amino groups of Dodecane-1,12-diamine offer sites for hydrogen bonding and electrostatic interactions, which could be exploited in the rational design of such systems.
Solvent Effects on Dodecane-1,12-diamine Self-Assembly
The self-assembly of Dodecane-1,12-diamine, particularly when combined with other molecules, is highly sensitive to the solvent environment. The solvent can influence the strength and nature of non-covalent interactions, thereby dictating the morphology and stability of the resulting supramolecular structures.
A notable study investigated the self-assembly of Dodecane-1,12-diamine with dendritic L-lysine-based peptides to form gel-phase materials. This research demonstrated that the degree of structuring and the macroscopic behavior of the self-assembled gel are significantly modulated by the solvent used. The formation of the gel is contingent on a network of non-covalent interactions, including hydrogen bonding between the peptide headgroups and the amino groups of the diamine, as well as hydrophobic interactions involving the dodecane chain.
The study revealed a correlation between the gelation ability and the polar solubility parameter of the solvent. Solvents that are too polar can disrupt the necessary hydrogen bonding, while highly nonpolar solvents may not facilitate the initial dissolution and interaction of the components. This delicate balance is crucial for the formation of the extended fibrous network characteristic of a gel.
The morphology of the self-assembled aggregates at the mesoscale was also found to be dependent on the solvent, leading to subtle changes in the final material properties. This solvent-dependent behavior allows for the tuning of the supramolecular material's characteristics by simply changing the solvent system.
Below are interactive data tables summarizing the influence of different solvents on the self-assembly of a representative system involving Dodecane-1,12-diamine and a dendritic peptide, based on the principles described in the literature.
Table 1: Effect of Solvent on Gel Formation
| Solvent | Dielectric Constant (ε) | Gel Formation | Observations |
| Toluene (B28343) | 2.4 | Yes | Opaque, stable gel |
| Chloroform | 4.8 | Yes | Translucent gel |
| Tetrahydrofuran (THF) | 7.6 | Partial Gelation | Viscous solution with some structure |
| Acetone | 21 | No | Clear solution |
| Ethanol (B145695) | 25 | No | Clear solution |
| Dimethyl Sulfoxide (DMSO) | 47 | No | Clear solution |
Table 2: Influence of Solvent Parameters on Nanostructure Morphology
| Solvent | Kamlet-Taft α (H-bond acidity) | Kamlet-Taft β (H-bond basicity) | Resulting Morphology |
| Toluene | 0.00 | 0.11 | Entangled fibrous network |
| Chloroform | 0.44 | 0.00 | More defined, thicker fibers |
| Tetrahydrofuran (THF) | 0.00 | 0.55 | Short, aggregated fibrillar structures |
| Acetone | 0.08 | 0.48 | Disordered aggregates |
| Ethanol | 0.83 | 0.77 | Molecularly dissolved components |
| Dimethyl Sulfoxide (DMSO) | 0.00 | 0.76 | Molecularly dissolved components |
These tables illustrate that solvents with low hydrogen bonding capabilities and moderate polarity, such as toluene and chloroform, are more conducive to the self-assembly process in this particular system. In contrast, highly polar and hydrogen-bonding solvents like ethanol and DMSO disrupt the intermolecular interactions necessary for the formation of the supramolecular gel.
Applications in Catalysis Research
Ligand Design and Coordination Chemistry
The two primary amine groups of dodecane-1,12-diamine serve as excellent coordination sites for metal ions, enabling its use as a bidentate ligand. A ligand that can bind to a central metal atom through two donor atoms is known as a bidentate ligand. mdpi.com This chelation often leads to the formation of stable metal complexes with well-defined geometries.
Researchers have successfully synthesized novel monomeric cobalt complexes using dodecane-1,12-diamine as a bidentate axial ligand. In these complexes, the diamine coordinates to the cobalt center, influencing the electronic and steric properties of the resulting material. The long dodecamethylene bridge of the diamine has also been incorporated into the structure of trans-bis(aminophenolato)platinum(II) complexes. nih.gov X-ray diffraction analysis of these complexes has revealed detailed information about their conformation and molecular arrangement. nih.gov The flexibility of the dodecane (B42187) chain allows for the formation of unique "vaulted" structures. nih.gov
The development of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. ugr.es While dodecane-1,12-diamine itself is an achiral molecule, its derivatives have been shown to exhibit chirality under specific conditions.
A notable example is the derivative N,N′-bis(4-dimethylaminobenzyl)dodecane-1,12-diamine (C12DA). Research has demonstrated that the long alkyl chain of this derivative can adopt distinct chiral helical conformations—one left-handed and the other right-handed—when it is bound within the cavities of two distorted cucurbit academie-sciences.fruril (Q academie-sciences.fr) units. sigmaaldrich.com This induced chirality, confirmed by X-ray crystallography, highlights the potential of using the dodecane-1,12-diamine backbone as a scaffold for designing novel chiral supramolecular assemblies. mdpi.comsigmaaldrich.commdpi-res.comrsc.org
Role in Homogeneous and Heterogeneous Catalysis
The application of dodecane-1,12-diamine extends to both homogeneous and heterogeneous catalysis, where it can either be part of a soluble catalyst complex or act as a support for an immobilized catalyst.
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. acs.org Chiral diamines are a well-established class of ligands for a variety of metal-catalyzed asymmetric reactions, including transfer hydrogenation. nih.govacs.org Manganese complexes bearing simple chiral diamine ligands, for instance, have been effectively used in the asymmetric transfer hydrogenation of ketones. nih.govacs.org While specific applications of chiral dodecane-1,12-diamine-based catalysts in asymmetric reactions are still an emerging area of research, the demonstrated ability of its derivatives to form chiral structures suggests their potential in this field. sigmaaldrich.com The general principle involves the creation of a chiral environment around the metal center by the ligand, which directs the stereochemical outcome of the catalytic transformation. acs.org
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their stability, reusability, and ease of separation from the reaction products. diva-portal.orgchinesechemsoc.org Dodecane-1,12-diamine has proven to be a useful molecule for this purpose, acting as a linker to attach catalytic species to various supports.
In one study, dodecane-1,12-diamine was used to functionalize polyvinyl chloride (PVC) powder, creating a support for the immobilization of lipase. ugr.es This process involved reacting the diamine with the PVC to introduce amino groups, which could then be used to anchor the enzyme. ugr.es Similarly, it has been used to create aminoalkylated polymers for the covalent attachment of porphyrin photosensitizers, which are used as catalysts in photooxidation reactions.
Furthermore, dodecane-1,12-diamine has been employed as a carbon source in the preparation of molybdenum carbide (Mo2C) catalysts for the hydrodeoxygenation of palmitic acid. The length of the diamine's carbon chain was found to influence the crystallite size and carbon content of the resulting catalyst, which in turn affected its catalytic performance. The catalyst prepared with dodecane-1,12-diamine exhibited a high conversion rate and selectivity for alkanes.
Environmental Fate and Degradation Studies
Chemical Degradation Pathways
Chemical degradation involves the breakdown of a compound through non-biological processes such as oxidation, hydrolysis, and photolysis. These pathways are significantly influenced by environmental conditions like the presence of reactive oxygen species, pH, and sunlight.
The oxidative degradation of amines in the environment is primarily driven by reactions with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃) at night. ssethermal.com The initial step in the oxidative degradation of amines typically involves the formation of an amine radical through either electron abstraction from the nitrogen atom's lone pair or hydrogen abstraction from the carbon atom adjacent (α-carbon) to the amino group. oup.com
For long-chain diamines, the presence of a longer alkyl chain can influence the degradation rate. Studies on various amines have shown that an increase in the length of the alkyl linker between amino groups can decrease the rate of oxidative degradation. oup.com This is attributed to the electron-donating nature of the alkyl group, which strengthens the C-N bond and reduces the likelihood of free radical formation. oup.com In the atmosphere, these reactions can lead to the formation of various degradation products, including ammonia (B1221849), aldehydes, and other amines. oup.comieaghg.org The specific products formed from Dodecane-1,1-diamine would depend on the subsequent reactions of the initially formed radicals.
A study on the radiolytic degradation of dodecane (B42187) substituted with various functional groups found that the energetic functional group was more susceptible to damage than the alkane backbone. rsc.org For instance, the degradation of dodecyl azide (B81097) led to the formation of dodecyl amine and dodecanenitrile, among other products. rsc.org This suggests that degradation of this compound would likely initiate at the amine functional groups.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of amines towards hydrolysis is highly dependent on the pH of the surrounding medium. Geminal diamines, such as this compound, can be considered as aminals. Studies on cyclic aminals have shown that they are stable in basic or neutral environments (down to pH 6) but undergo rapid decomposition in acidic aqueous media (pH < 5). beilstein-journals.orgnih.gov
The hydrolysis is an equilibrium process, and the equilibrium can be shifted by altering the pH. beilstein-journals.orgnih.gov In acidic conditions, protonation of the nitrogen atom occurs, which facilitates the hydrolytic cleavage to yield the corresponding aldehyde (dodecanal) and ammonia. Conversely, in a neutral or basic environment, the formation of the aminal is favored. beilstein-journals.orgnih.gov Therefore, this compound is expected to be stable against hydrolysis at neutral and alkaline pH but would likely degrade in acidic environments.
Photolytic degradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Direct photolysis of simple aliphatic amines is generally not a significant environmental degradation pathway. However, indirect photolysis, sensitized by other substances present in the environment, can be important. acs.orgnih.gov
Humic substances and nitrates, common in natural waters, can act as photosensitizers. acs.orgnih.gov Under simulated sunlight, these substances generate reactive species like hydroxyl radicals (•OH) and triplet states of humic substances. acs.orgnih.gov These reactive species can then react with and degrade amine compounds. Studies on various amine drugs have shown that the primary mechanism for degradation sensitized by humic substances is an electron transfer from the non-bonding electrons on the nitrogen atom to the excited sensitizer. acs.orgnih.gov The rate of this photodegradation generally follows the order: tertiary amine > secondary amine > primary amine. researchgate.net For this compound, a primary diamine, this process would likely contribute to its degradation in sunlit surface waters containing natural organic matter.
Biodegradation Mechanisms
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the ultimate removal of chemical compounds from the environment. mdpi.com The structure of the molecule and environmental conditions heavily influence the rate and extent of biodegradation.
Researchers have successfully isolated several bacterial strains from soil that are capable of utilizing 1,12-Diaminododecane (B1677605) as their sole source of carbon and energy. tandfonline.com These bacteria belong to genera such as Pseudomonas, Nocardia, and Corynebacterium. tandfonline.com The metabolic pathway proposed for DAD involves the initial oxidation of one of the terminal amino groups. tandfonline.com Key metabolic intermediates that have been identified in the culture broths of these bacteria include 12-aminododecanoic acid and 12-hydroxydodecanoic acid. tandfonline.com Further degradation proceeds via ω-oxidation and subsequent β-oxidation, leading to shorter-chain dicarboxylic acids like 1,10-decanedicarboxylic acid, sebacic acid, and adipic acid. tandfonline.com Enzymes such as amine dehydrogenase and amine oxidases have been detected in these microorganisms, confirming their role in initiating the degradation cascade. tandfonline.com
A Pseudomonas species (strain BERT) isolated from activated sludge was also shown to degrade a range of primary long-chain alkylamines (C3 to C18). nih.gov The proposed pathway in this strain involves the cleavage of the C-N bond by an alkylamine dehydrogenase to produce the corresponding alkanal (e.g., dodecanal (B139956) from dodecylamine), which is then oxidized to a fatty acid. nih.gov
Table 1: Microorganisms and Metabolic Products from 1,12-Diaminododecane (DAD) Degradation
| Identified Microorganism Genus | Key Metabolic Products Identified |
|---|---|
| Pseudomonas | 12-Aminododecanoic acid, 12-Hydroxydodecanoic acid, 1,10-Decanedicarboxylic acid |
| Nocardia | Sebacic acid, Suberic acid, Adipic acid |
| Corynebacterium | α-Ketoglutaric acid |
Source: Based on data from Niimura et al., 2014. tandfonline.com
Several factors can significantly influence the rate at which this compound is biodegraded in the environment.
Bioavailability: Long-chain alkylamines, including dodecylamine, are often poorly soluble in water. nih.gov This low bioavailability can be a rate-limiting step for degradation, as microorganisms can only act on molecules that are accessible to them. nih.govijpab.com
Molecular Structure: The rate of hydrocarbon biodegradation generally decreases as the molecular mass and degree of alkyl-branching increase. mdpi.com While this compound is a linear chain, the presence of two amine groups on the same carbon might influence its uptake and metabolism by microbial enzymes compared to its α,ω-disubstituted isomer.
Oxygen Availability: Aerobic biodegradation, which uses oxygen, is typically a faster process for alkanes and related compounds. mdpi.comenviro.wiki The initial steps involving amine oxidases or dehydrogenases are generally oxygen-dependent.
Nutrient Availability: The presence of other essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. A lack of these nutrients can limit the rate of biodegradation. enviro.wiki
pH and Temperature: Microorganisms have optimal pH and temperature ranges for growth and enzymatic activity. ijpab.com Significant deviations from these optimal conditions (typically pH 6-8 and mesophilic temperatures for many soil and water microbes) can slow down or inhibit biodegradation. ijpab.com
Microbial Population: The presence of a microbial population already adapted to degrading similar compounds is essential for efficient removal. The number and catabolic activity of degrading microorganisms are key factors. ijpab.com
Table 2: Summary of Factors Affecting Biodegradation of Long-Chain Amines
| Factor | Influence on Biodegradation Rate | Rationale |
|---|---|---|
| Bioavailability | Limiting | Low water solubility of long-chain amines restricts access for microbial enzymes. nih.gov |
| Molecular Structure | Influential | Degradation slows with increased chain length and branching. mdpi.com |
| Oxygen | Enhancing | Aerobic pathways are generally more efficient for alkane degradation. mdpi.comenviro.wiki |
| Nutrients (N, P) | Enhancing | Essential for microbial growth and metabolic activity. enviro.wiki |
| pH | Influential | Microbial activity is optimal within a specific pH range (typically 6-8). ijpab.com |
| Temperature | Influential | Enzyme kinetics and microbial growth are temperature-dependent. ijpab.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dodecane-1,12-diamine (DAD) |
| 12-Aminododecanoic acid |
| 12-Hydroxydodecanoic acid |
| 1,10-Decanedicarboxylic acid |
| Sebacic acid |
| Suberic acid |
| Adipic acid |
| α-Ketoglutaric acid |
| Dodecyl azide |
| Dodecyl amine |
| Dodecanenitrile |
| Dodecanal |
| Ammonia |
| Nitric oxide |
| Ozone |
| Hydroxyl radical |
Radiolytic Degradation Studies
The study of the radiolytic degradation of chemical compounds is crucial for applications in environments with ionizing radiation, such as in the nuclear industry or in space applications. Ionizing radiation can induce the cleavage of chemical bonds and the formation of reactive species, leading to the degradation of the original material and the formation of various byproducts. This section focuses on the theoretical and studied effects of ionizing radiation on dodecane-1,12-diamine and related compounds.
Effects of Ionizing Radiation on Dodecane-1,12-diamine
Direct experimental studies on the radiolytic degradation of dodecane-1,12-diamine are not extensively available in publicly accessible literature. However, the effects of ionizing radiation on this compound can be inferred from studies on similar long-chain alkanes and aliphatic amines. iaea.org Ionizing radiation, such as gamma rays, interacts with molecules by depositing energy, which can lead to the ejection of electrons and the formation of radical cations and excited molecules. iaea.org
For the dodecane-1,12-diamine molecule, the energy from ionizing radiation is expected to be absorbed randomly along the entire molecule. This can initiate a cascade of chemical reactions. The primary processes in the radiolysis of aliphatic compounds are the breaking of C-H and C-C bonds. nih.govtandfonline.com In the case of amines, the C-N bond and the N-H bonds are also susceptible to cleavage. iaea.org
The long dodecane chain of dodecane-1,12-diamine is expected to behave similarly to n-dodecane under irradiation. The radiolysis of n-dodecane results in the formation of hydrogen gas, shorter-chain alkanes, and alkenes due to the scission of C-C bonds. tandfonline.comnih.gov Additionally, the abstraction of hydrogen atoms leads to the formation of dodecyl radicals, which can then react further to form dimers or other products. researchgate.net
The presence of the two primary amine groups at the ends of the dodecane chain is expected to significantly influence the radiolytic degradation pathway. The nitrogen atoms with their lone pair of electrons can be preferential sites for ionization. Studies on the radiolysis of amines have shown that the cleavage of the C-H bond on the carbon atom adjacent to the nitrogen is a preferred reaction. iaea.org This would lead to the formation of specific radicals centered near the amine groups. Furthermore, dealkylation and deamination processes can occur, leading to the formation of ammonia and other nitrogen-containing fragments. iaea.org
Identification of Radiolytic Degradation Products
While specific data for dodecane-1,12-diamine is lacking, the expected radiolytic degradation products can be predicted based on the degradation of n-dodecane and other aliphatic amines.
For the alkane backbone , the following degradation products are anticipated, similar to those observed in the radiolysis of n-dodecane tandfonline.comnih.gov:
Hydrogen gas (H₂): Formed from the combination of hydrogen radicals.
Shorter-chain alkanes and alkenes: Resulting from the cleavage of the C-C bonds along the dodecane chain. This would produce a complex mixture of hydrocarbons with chain lengths less than twelve.
Dodecenes: Formed via the loss of two hydrogen atoms from the dodecane chain.
Dimerization products: Radicals formed on the alkane chain can combine to form larger molecules (e.g., C₂₄ hydrocarbons).
The presence of the diamine functional groups would lead to the formation of nitrogen-containing degradation products. Based on studies of other amines and amides, these could include iaea.orgiaea.orgrsc.org:
Ammonia (NH₃): From the cleavage of the C-N bond.
Shorter-chain diamines or monoamines: If the dodecane chain breaks.
Aldehydes and carboxylic acids: Formed upon oxidation if oxygen is present.
Products of C-N bond cleavage: This could lead to the formation of dodecyl radicals and amino radicals. The subsequent reactions of these radicals would generate a variety of products. For instance, studies on N,N-dialkyl amides have identified the cleavage of the C-N bond as a major degradation pathway. rsc.org
The following table summarizes the potential degradation products based on analogous compounds.
| Product Category | Potential Degradation Products | Origin |
| Gaseous Products | Hydrogen (H₂) | C-H bond cleavage |
| Ammonia (NH₃) | C-N bond cleavage | |
| Shorter-chain alkanes (C₁-C₁₁) | C-C bond cleavage | |
| Liquid/Solid Products | Shorter-chain alkenes (C₂-C₁₁) | C-C and C-H bond cleavage |
| Dodecenes | C-H bond cleavage on the main chain | |
| Shorter-chain amino-alkanes | C-C bond cleavage | |
| Dimerized hydrocarbons (C₂₄) | Radical-radical reactions |
Comparative Stability of Dodecane-based Compounds under Radiation
The stability of a molecule under ionizing radiation is influenced by its chemical structure, particularly the types of chemical bonds and functional groups present. Studies on various dodecane-substituted compounds have provided insights into their relative radiolytic stabilities. nih.gov
In the context of nuclear fuel reprocessing, the radiolytic stability of extractants is of high importance. Monoamides, such as N,N-di(2-ethylhexyl)butyramide (DEHBA) in a dodecane diluent, have been studied extensively. These compounds show significant stability, with degradation being enhanced in the presence of nitric acid. rsc.org The primary degradation pathways for these amides involve the cleavage of the C-N bonds. rsc.orgcapes.gov.br Compared to tributyl phosphate (B84403) (TBP), another common extractant, monoamides have shown improved radiolytic stability. acs.org
The table below provides a qualitative comparison of the radiolytic stability of different dodecane-based compounds based on available literature.
| Compound | Functional Group | Relative Radiolytic Stability | Primary Degradation Products |
| n-Dodecane | None | Baseline | Shorter-chain alkanes/alkenes, H₂ |
| Dodecyl nitrate | Nitrate ester (-ONO₂) | Lower | Damage to the nitrate group |
| Dodecyl azide | Azide (-N₃) | Low | Damage to the azide group |
| Dodecyl nitro | Nitro (-NO₂) | Higher | Damage to the nitro group |
| N,N-di(2-ethylhexyl)butyramide (in dodecane) | Amide | High | Cleavage of C-N bonds |
| Dodecane-1,12-diamine | Amine (-NH₂) | Not available (Hypothesized to be influenced by C-N bond stability) | Expected: Ammonia, shorter-chain amines, hydrocarbons |
Future Research Directions and Perspectives
Novel Applications of Dodecane-1,12-diamine
The unique structural characteristics of Dodecane-1,12-diamine make it a versatile building block for new materials and functional molecules, with future research focused on several promising areas.
Advanced Polymer and Materials Synthesis: Dodecane-1,12-diamine is a key monomer in the production of specialty polyamides, such as polyamide 12,36, through polycondensation with fatty dimer acids. mdpi.com Future work aims to develop bio-based thermoplastic polyamide elastomers (TPAEs) using this diamine, creating sustainable alternatives to petroleum-based plastics. mdpi.com Research into catalyst- and solvent-free melt polycondensation methods is a key direction for greener manufacturing processes. mdpi.com
Nanotechnology and Electronics: In nanotechnology, Dodecane-1,12-diamine serves as an effective charge balancer in Quantum Dot Light-Emitting Diodes (QD-LEDs), enhancing device performance by optimizing electron and hole injection. researchgate.net It is also utilized in the layer-by-layer assembly of ultra-thin films of nanocrystals for electronic devices. sigmaaldrich.comsigmaaldrich.com Further investigations are expected to explore its role in creating self-assembled monolayers and functionalizing materials like graphene oxide to create novel composites with tailored electronic and physical properties. psu.edursc.org
Biomedical and Pharmaceutical Fields: The long carbon chain and reactive amine groups of Dodecane-1,12-diamine make it a valuable component in biomedical research. It is a central hydrophobic unit in the synthesis of cationic bolaamphiphiles, which have shown promise as non-viral vectors for gene therapy, demonstrating efficient DNA condensation and delivery. nih.gov Additionally, its derivatives are being explored as potential inhibitors of enzymes like monoamine oxidases (MAO A and MAO B), indicating a scaffold for developing new drugs for neurological disorders. nih.gov It also serves as an intermediate in the synthesis of pharmaceuticals with potential anticancer and antimicrobial properties. ontosight.ai
Table 1: Emerging Applications of Dodecane-1,12-diamine
| Field of Application | Specific Use | Research Focus |
|---|---|---|
| Advanced Materials | Monomer for Bio-based Polyamides (e.g., PA12,36) | Development of sustainable thermoplastic elastomers with high dimensional stability. mdpi.com |
| Nanotechnology | Charge Balancer in QD-LEDs | Improving efficiency and brightness in next-generation displays. researchgate.net |
| Biomedicine | Non-viral Gene Delivery Vector | Synthesis of cationic bolaamphiphiles for safer and more efficient gene therapy. nih.gov |
| Pharmaceuticals | Enzyme Inhibitor Scaffold | Design of novel inhibitors for monoamine oxidases (MAO) for treating human pathologies. nih.gov |
| Electronics | Self-Assembled Monolayers | Functionalization of surfaces like graphene oxide and ITO for new electronic components. psu.edursc.org |
Interdisciplinary Research Integrating Dodecane-1,12-diamine
The versatility of Dodecane-1,12-diamine encourages its integration across multiple scientific disciplines, fostering collaborative research to address complex challenges.
Materials Science and Chemical Engineering: The synergy between materials science and chemical engineering is evident in the development of advanced nanofiltration membranes. Research has shown that incorporating a terpolymer containing N,N-diallyldodecane-1,12-diamine (DADA) into the polyamide active layer via interfacial polymerization can significantly enhance membrane permeability and selectivity. researchgate.net Future studies will likely focus on optimizing these membranes for specific water purification and separation processes.
Biochemistry and Pharmacology: In biochemistry, Dodecane-1,12-diamine is recognized as a high-selectivity substrate for Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammation and vascular complications in diabetes. nih.gov Interdisciplinary research involving biochemistry, pharmacology, and medicinal chemistry aims to leverage this interaction to design diagnostic tools or therapeutic agents targeting VAP-1. Further studies using Quantitative Structure-Activity Relationships (QSAR) will help elucidate the mechanisms of its interaction with biological targets. nih.gov
Organic Chemistry and Nanotechnology: The intersection of organic synthesis and nanotechnology is creating novel functional materials. Dodecane-1,12-diamine is used as a linker or capping agent in the synthesis of quantum dots and other nanoparticles. tcichemicals.com Its ability to form stable, self-assembled monolayers on surfaces like indium tin oxide (ITO) is being explored for creating new sensors and electronic devices. psu.edu The controlled synthesis of its derivatives, such as N1,N12-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine, is also a focus for developing new antileishmanial agents. mdpi.com
Table 2: Interdisciplinary Research Areas for Dodecane-1,12-diamine
| Disciplines | Research Area | Objective |
|---|---|---|
| Materials Science & Chemical Engineering | Nanofiltration Membranes | Enhancing water permeability and dye rejection by incorporating diamine-based terpolymers. researchgate.net |
| Biochemistry & Pharmacology | Enzyme-Substrate Interactions | Studying its role as a substrate for VAP-1 to understand its function in disease. nih.gov |
| Organic Chemistry & Nanotechnology | Functional Surfaces & Nanoparticles | Creating self-assembled monolayers and functionalizing nanoparticles for electronic and biomedical use. psu.edutcichemicals.com |
| Medicinal Chemistry & Organic Synthesis | Drug Discovery | Synthesizing novel derivatives with targeted biological activity, such as antileishmanial compounds. ontosight.aimdpi.com |
Advanced Methodological Development for Dodecane-1,12-diamine Studies
Progress in understanding and applying Dodecane-1,12-diamine relies on the development of advanced synthesis and characterization methods.
Sustainable Synthesis Routes: A significant area of future research is the shift towards green and sustainable production methods. Recent breakthroughs include the biocatalytic production of Dodecane-1,12-diamine using metabolically engineered microorganisms like Yarrowia lipolytica. This approach uses renewable feedstocks and avoids the harsh conditions associated with traditional chemical synthesis, such as the catalytic hydrogenation of dodecanedinitrile (B1670857). chemicalbook.com Further development will focus on improving yields and scaling up these bioproduction platforms. Additionally, catalyst- and solvent-free techniques like melt polycondensation are being refined for polymer synthesis. mdpi.com
Advanced Characterization and Modeling: To better understand the behavior of Dodecane-1,12-diamine in various systems, advanced analytical and computational tools are being employed. Electrochemical techniques are used to monitor the formation and stability of self-assembled monolayers on conductive surfaces. psu.edu In drug discovery, computational docking studies are essential for predicting the binding interactions of its derivatives with target enzymes like MAO A and MAO B, guiding the design of more potent and selective inhibitors. nih.gov
Controlled Polymerization and Functionalization: Methodological advancements are also focused on achieving greater control over material properties. Microwave-assisted synthesis is being used to efficiently produce derivatives like N1,N12-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine. mdpi.com In polymer science, research into the synthesis of block copolymers of polyamide 12,T, which uses Dodecane-1,12-diamine and terephthalic acid, allows for precise tuning of the material's melting and solubility properties by controlling the block size. researchgate.net
Table 3: Methodological Developments in Dodecane-1,12-diamine Research
| Methodology | Focus Area | Description |
|---|---|---|
| Biocatalytic Synthesis | Green Chemistry | Engineering Yarrowia lipolytica to convert renewable feedstocks into Dodecane-1,12-diamine. |
| Computational Modeling | Drug Design | Using docking studies to simulate the interaction of diamine derivatives with enzyme active sites. nih.gov |
| Microwave-Assisted Synthesis | Organic Synthesis | Accelerating the synthesis of complex derivatives for applications in medicinal chemistry. mdpi.com |
| Controlled Polymerization | Materials Science | Synthesizing block copolymers to create polyamides with tailored thermal and physical properties. researchgate.net |
| Electrochemical Analysis | Surface Science | Monitoring the real-time formation and stability of self-assembled monolayers on conductive substrates. psu.edu |
Q & A
Q. What interdisciplinary approaches are needed to explore this compound’s role in drug delivery systems?
- Methodological Answer : Collaborate with pharmacologists to assess biocompatibility (e.g., hemolysis assays) and with material scientists to engineer pH-responsive micelles. Use small-angle X-ray scattering (SAXS) to characterize nanostructure morphology and in vitro release studies (e.g., dialysis membranes) to quantify drug-loading efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
